N-(3-(piperidin-2-yl)propyl)cyclopropanamine
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Overview
Description
N-(3-(piperidin-2-yl)propyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to a piperidine moiety via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(piperidin-2-yl)propyl)cyclopropanamine typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine using a catalyst such as molybdenum disulfide.
Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the propyl chain reacts with the piperidine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and cyclopropanation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(piperidin-2-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or cyclopropane derivatives.
Scientific Research Applications
N-(3-(piperidin-2-yl)propyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-(piperidin-2-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the cyclopropane ring can provide rigidity and stability to the molecule .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom.
Cyclopropanamine: A cyclopropane ring attached to an amine group.
N-(3-(piperidin-1-yl)propyl)cyclopropanamine: A similar compound with a different substitution pattern on the piperidine ring.
Uniqueness
N-(3-(piperidin-2-yl)propyl)cyclopropanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the piperidine and cyclopropane moieties provides a distinct structural framework that can be exploited for various applications in research and industry .
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
N-(3-piperidin-2-ylpropyl)cyclopropanamine |
InChI |
InChI=1S/C11H22N2/c1-2-8-12-10(4-1)5-3-9-13-11-6-7-11/h10-13H,1-9H2 |
InChI Key |
OTRZPKMZVCGAJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCCNC2CC2 |
Origin of Product |
United States |
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